3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde
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Overview
Description
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H6Br2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two bromine atoms and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the bromination of 2-(prop-2-yn-1-yloxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: 3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The prop-2-yn-1-yloxy group can participate in covalent bonding with target molecules, while the bromine atoms can enhance the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-(prop-2-yn-1-yloxy)benzaldehyde
- 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene
- 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
Uniqueness
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the specific positioning of the bromine atoms and the prop-2-yn-1-yloxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H6Br2O2 |
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Molecular Weight |
317.96 g/mol |
IUPAC Name |
3,5-dibromo-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H6Br2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h1,4-6H,3H2 |
InChI Key |
ZRXDFPMUWRDHKB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Br)Br)C=O |
Origin of Product |
United States |
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